acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate
Overview
Description
acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate is a cell-permeant pH indicator that has a pKa of approximately 7.5 after de-esterification. This compound is particularly useful for measuring pH changes between pH 7 and pH 8. It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate involves the esterification of Carboxy SNARF 1 with acetoxymethyl ester. The reaction typically requires the use of high-quality anhydrous dimethyl sulfoxide (DMSO) as a solvent. The compound is then purified and stored at low temperatures to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The compound is synthesized in controlled environments to ensure high purity and consistency. The final product is often lyophilized and packaged in small vials for research use .
Chemical Reactions Analysis
Types of Reactions
acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate primarily undergoes de-esterification reactions. Upon entering the cell, intracellular esterases hydrolyze the acetoxymethyl ester groups, converting the compound into its active form, Carboxy SNARF 1 .
Common Reagents and Conditions
The de-esterification process typically occurs in the presence of intracellular esterases at physiological pH. The reaction does not require any external reagents or harsh conditions, making it suitable for use in live-cell imaging .
Major Products Formed
The major product formed from the de-esterification of this compound is Carboxy SNARF 1, which is the active pH indicator used in various applications .
Scientific Research Applications
acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate is widely used in scientific research due to its ability to measure intracellular pH changes. Some of its key applications include:
Cell Viability and Proliferation: It is used to monitor cell health and proliferation by measuring intracellular pH changes.
Cell Metabolism: Researchers use this compound to study metabolic processes that involve pH fluctuations.
Ionic Homeostasis and Signaling: It helps in understanding ionic balance and signaling pathways within cells.
pH Detection: The compound is used in various assays to detect pH changes in different biological and chemical systems.
Mechanism of Action
acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate works by entering the cell and undergoing de-esterification to form Carboxy SNARF 1. This active form exhibits a pH-dependent emission shift, allowing researchers to measure pH changes by monitoring the fluorescence intensity at two emission wavelengths, typically 580 nm and 640 nm . The compound is particularly useful for quantitative determinations of pH in live-cell imaging .
Comparison with Similar Compounds
acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate is unique due to its pH-dependent emission shift and cell-permeant properties. Similar compounds include:
SNARF 4F and SNARF 5F: These are fluorinated derivatives with lower pH sensitivity maxima.
BCECF AM: Another pH indicator used for similar applications but with different spectral properties.
Fluo-3 and Indo-1: These compounds are used for simultaneous measurements of intracellular pH and calcium.
This compound stands out due to its long-wavelength emission and suitability for use with visible-light fixed-wavelength excitation sources, making it ideal for confocal laser scanning microscopes and flow cytometers .
Properties
IUPAC Name |
acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO9/c1-17(34)38-16-39-30(36)20-6-10-25-24(14-20)31(37)42-32(25)26-12-7-21(33(3)4)15-28(26)41-29-23-9-8-22(40-18(2)35)13-19(23)5-11-27(29)32/h5-15H,16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOPLIYAQYGRMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N(C)C)OC5=C3C=CC6=C5C=CC(=C6)OC(=O)C)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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